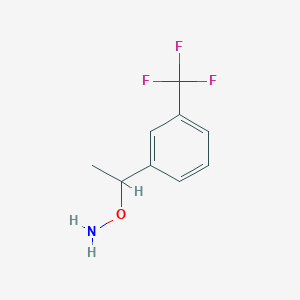

O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine

Descripción

O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a hydroxylamine moiety

Propiedades

IUPAC Name |

O-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(14-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKWLBPQBWLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Análisis De Reacciones Químicas

Types of Reactions: O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine serves as an important intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group enhances the biological activity and lipophilicity of drug candidates, making them more effective in therapeutic applications.

- Key Pharmaceutical Applications:

- Antimicrobial Agents: The compound is used in the synthesis of oxime derivatives that exhibit antimicrobial properties.

- Anti-inflammatory Drugs: Its derivatives have been explored for their potential anti-inflammatory effects, contributing to new formulations for treating inflammatory diseases.

Agrochemical Development

The compound plays a significant role in the agrochemical industry, particularly in the development of pesticides and herbicides. The trifluoromethyl group is known to improve the efficacy and stability of agrochemical products.

- Applications in Agrochemicals:

- Trifluoxystrobin Synthesis: O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine is an intermediate in producing trifluoxystrobin, a widely used fungicide that protects crops from various fungal diseases .

- Development of New Herbicides: Research indicates that modifications of this compound can lead to novel herbicides with improved selectivity and reduced environmental impact.

Material Science

In material science, O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine has been investigated for its role in developing advanced materials with unique properties.

- Applications in Material Science:

- Fluorinated Polymers: The compound can be utilized to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Coatings and Adhesives: Its derivatives are being explored for use in coatings that require resistance to solvents and high temperatures.

Case Study 1: Synthesis Process Optimization

Recent studies have focused on optimizing the synthesis process of O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine to improve yield and purity. A novel method involving Grignard reagents has shown promise in reducing reaction steps while maintaining high purity levels .

Research conducted on derivatives of O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine has demonstrated significant biological activity against various pathogens. In vitro studies showed that certain derivatives possess potent antimicrobial properties, suggesting potential for development into new therapeutic agents .

Comparative Data Table

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity |

| Agrochemicals | Precursor for fungicides | Improved efficacy and stability |

| Material Science | Component for advanced materials | Enhanced thermal stability |

Mecanismo De Acción

The mechanism of action of O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydroxylamine moiety participates in redox reactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Comparación Con Compuestos Similares

- O-(1-(3-(Trifluoromethyl)phenyl)ethyl)amine

- O-(1-(3-(Trifluoromethyl)phenyl)ethyl)nitrosoamine

- O-(1-(3-(Trifluoromethyl)phenyl)ethyl)nitroamine

Comparison: Compared to similar compounds, O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.

Actividad Biológica

O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine is a chemical compound characterized by its unique trifluoromethyl group and hydroxylamine moiety. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, enzyme inhibition, and modulation of biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀F₃NO

- Molecular Weight : 201.18 g/mol

- Key Functional Groups : Hydroxylamine (-NH2OH), Trifluoromethyl (-CF₃)

The trifluoromethyl group enhances the stability and bioavailability of the compound, making it a significant candidate for drug development and biochemical studies.

The biological activity of O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxylamine moiety can participate in redox reactions, while the trifluoromethyl group increases binding affinity to target proteins, which may modulate their activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes associated with oxidative stress and inflammation. Such properties suggest its potential as an antioxidant and anti-inflammatory agent. For instance, studies have shown that hydroxylamines can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which is a promising target for cancer therapy .

Antimicrobial Activity

O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine has been evaluated for its antimicrobial properties against various pathogens. High-throughput screening has identified several compounds with significant inhibitory concentrations (MIC) against Mycobacterium tuberculosis, demonstrating the potential of this compound in treating bacterial infections .

| Compound | MIC (µM) | Target |

|---|---|---|

| O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine | <20 | Mycobacterium tuberculosis |

| Other hydroxylamines | <10 | Various bacterial strains |

Case Studies and Research Findings

- Antioxidant Properties : A study highlighted the antioxidant capabilities of hydroxylamine derivatives, including O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine, where it was shown to reduce oxidative stress markers in vitro.

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines, suggesting its therapeutic application in inflammatory diseases.

- Pharmacological Potential : In a comparative study of similar compounds, O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine demonstrated superior binding affinity and specificity towards certain biochemical targets compared to its analogs, indicating its unique position in drug design .

Q & A

Q. What are the recommended synthetic routes for O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine, and what experimental conditions optimize yield?

A two-step approach is often employed:

- Step 1 : Hydrolysis of an imidate intermediate (e.g., ethyl N-aryloxyacetimidate) using HCl in acetonitrile to generate the hydroxylamine moiety. This method is adapted from analogous O-aryl hydroxylamine syntheses .

- Step 2 : Purification via column chromatography after removing byproducts like triethylammonium chloride. Reaction monitoring with thin-layer chromatography (TLC) ensures completion .

- Key variables : Temperature (room temperature for stability), solvent choice (THF for solubility), and stoichiometric ratios of reagents (e.g., triethylamine as a base).

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- NMR Spectroscopy : H and F NMR to confirm the trifluoromethyl group and hydroxylamine linkage. C NMR resolves steric effects near the ethyl group.

- X-ray Crystallography : For definitive structural confirmation, particularly if crystalline derivatives (e.g., hydrochloride salts) are synthesized .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., 160–170°C for hydrochloride salts) indicates purity .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the hydroxylamine group.

- Moisture Sensitivity : Use desiccants or inert atmospheres (argon/nitrogen) to avoid hydrolysis.

- Thermal Stability : Decomposition above 200°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in forming heterocyclic compounds?

The hydroxylamine group acts as a nucleophile, enabling condensation with ketones or aldehydes to form oximes or heterocycles (e.g., benzofurans). For example:

- Condensation with 1-(4-hydroxyphenyl)heptane-1,3-dione in acetic acid generates intermediates for nitro-substituted heterocycles via in situ oxime formation .

- Kinetic studies : Monitor reaction progress using HPLC to identify rate-limiting steps (e.g., nucleophilic attack vs. rearrangement).

Q. How can its role in coordination chemistry be explored for catalytic applications?

- Ligand Design : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing metal complexes. Test with palladium or copper catalysts for cross-coupling reactions.

- Spectroscopic Probes : Use F NMR to track ligand-metal interactions in real time .

- Case Study : Analogous compounds with trifluoromethylphenyl groups are used in agrochemical catalysts (e.g., trifloxystrobin derivatives) .

Q. How should researchers address contradictions in reaction yields reported across studies?

- Variable Analysis : Systematically test parameters like solvent polarity (THF vs. DMF), temperature gradients, and catalyst loading. For example, highlights multi-step optimizations (e.g., 60°C for 5 hours in ethyl acetate) to improve yields .

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized species) and adjust reducing agent concentrations.

- Reproducibility Protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to minimize batch-to-batch variability .

Methodological Notes

- Safety : Use PPE (gloves, goggles) due to irritant properties of related hydroxylamine derivatives .

- Data Validation : Cross-reference spectral data with computational models (e.g., PubChem’s InChI key system) to resolve structural ambiguities .

- Ethical Compliance : Dispose of waste via certified handlers to mitigate environmental risks from fluorine-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.